molecular formula C20H23ClN2O5S B2933039 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzene-1-sulfonamide CAS No. 921996-12-5

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B2933039
CAS No.: 921996-12-5
M. Wt: 438.92
InChI Key: JYDIEKOBNAPRLJ-UHFFFAOYSA-N
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Description

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of multiple functional groups, including a sulfonamide, methoxy, and chloro substituents, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: Sulfonamide formation usually involves the reaction of an amine with a sulfonyl chloride.

    Functional Group Modifications: Introduction of the chloro and methoxy groups can be done through halogenation and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups.

    Reduction: Reduction reactions may target the oxo group in the benzoxazepine ring.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could

Properties

IUPAC Name

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-5-23-15-8-7-14(11-17(15)28-12-20(2,3)19(23)24)22-29(25,26)18-10-13(21)6-9-16(18)27-4/h6-11,22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDIEKOBNAPRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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